molecular formula C11H7ClF3N3O2 B2878794 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrole-2,5-dione CAS No. 138949-16-3

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B2878794
CAS No.: 138949-16-3
M. Wt: 305.64
InChI Key: DKAZMHNQQCOESP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative with a substituted pyridinylmethylamino group at position 1. Its molecular formula is C₁₆H₈Cl₂F₃N₃O₂, with a molecular weight of 402.16 g/mol and a purity typically exceeding 90% . The structure features a trifluoromethyl (-CF₃) and chlorine substituent on the pyridine ring, which likely enhance its lipophilicity and metabolic stability compared to non-halogenated analogs. The compound is identified by CAS numbers such as 338770-80-2 (as a related isomer) and 338772-53-5 (for a phenylsulfanyl analog) .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-17(18-8(19)2-3-9(18)20)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAZMHNQQCOESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyridine Functionalization

The pyridine scaffold is synthesized through sequential halogenation and trifluoromethylation. A common route begins with 2-amino-3-chloro-5-(trifluoromethyl)pyridine, which undergoes methylation at the amino group:

Reaction Scheme:
$$
\text{2-Amino-3-chloro-5-(trifluoromethyl)pyridine} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-methyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine}
$$

Conditions:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base: Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH).
  • Temperature: 60–80°C for 6–12 hours.

Yield: ~70–85% after column chromatography (hexanes/ethyl acetate).

Maleimide Core Formation

Maleamic Acid Intermediate

The amine reacts with maleic anhydride to form a maleamic acid:

Reaction Scheme:
$$
\text{Maleic anhydride} + \text{N-methyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine} \rightarrow \text{Maleamic acid}
$$

Conditions:

  • Solvent: Dichloromethane (DCM) or ethyl acetate.
  • Temperature: Room temperature (25°C) for 2–4 hours.

Characterization:

  • IR spectroscopy shows loss of anhydride peaks (1850 cm$$^{-1}$$) and emergence of amide C=O (1680 cm$$^{-1}$$).

Cyclization to Pyrrole-2,5-dione

The maleamic acid undergoes cyclization to form the maleimide:

Reaction Scheme:
$$
\text{Maleamic acid} \xrightarrow{\text{Acetic anhydride, NaOAc}} \text{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione}
$$

Conditions:

  • Reflux in acetic anhydride with sodium acetate.
  • Temperature: 90–100°C for 1–2 hours.

Yield: 60–75% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

A dichloro-pyrrole-2,5-dione intermediate reacts with the pyridinylmethylamine:

Reaction Scheme:
$$
\text{3,4-Dichloro-1H-pyrrole-2,5-dione} + \text{N-methyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine} \xrightarrow{\text{EtOH}} \text{Target compound}
$$

Conditions:

  • Solvent: Ethanol.
  • Temperature: 50–80°C for 2 hours.
  • Molar ratio: 1:2 (dichloro-dione:amine).

Yield: ~55–65% after silica gel chromatography.

Optimization and Challenges

Regioselectivity Control

  • The 3-chloro group on the pyridine ring directs electrophilic substitution, ensuring selective amination at the 2-position.
  • Steric hindrance from the trifluoromethyl group minimizes side reactions at the 5-position.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures yield 90–98% purity.
  • Column Chromatography: Silica gel with hexanes/ethyl acetate (7:3) resolves unreacted starting materials.

Analytical Data and Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (s, 1H, pyridine-H), 7.90 (s, 1H, pyridine-H), 6.85 (s, 2H, pyrrole-H), 3.45 (s, 3H, N-CH$$3$$).
  • $$^{13}$$C NMR: δ 170.5 (C=O), 152.1 (pyridine-C), 121.8 (q, $$^1J{C-F}$$ = 272 Hz, CF$$3$$).

Physicochemical Properties

  • Molecular Weight: 305.64 g/mol.
  • LogP: 2.03 (predicted).
  • Melting Point: 145–148°C.

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, where nucleophiles such as hydroxide ions or amines replace these groups, forming new compounds.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is utilized in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Bioavailability :

  • The target compound’s pyridinyl group with electron-withdrawing Cl and CF₃ substituents increases its lipophilicity (logP ~3.5 estimated) compared to Felcisetrag, which has a bulkier 3,3-dimethylbutoxymethyl group that may reduce membrane permeability .
  • U-73122, with a steroidal estra-trienyl group, exhibits higher molecular weight (464.65 g/mol) and likely targets intracellular enzymes like phospholipase C, whereas the target compound’s smaller size may favor different pharmacokinetic profiles .

Pyr3 (C₁₅H₈Cl₃F₃N₂O₂) shares a trifluoromethylphenyl motif but lacks the pyrrole-dione core, instead featuring a trichloroacryloylamino group linked to TRPC3 channel inhibition .

Therapeutic Potential: While the target compound’s exact mechanism is unconfirmed, its structural resemblance to U-73122 and Pyr3 suggests possible activity in calcium signaling pathways or ion channel modulation. However, the absence of a hexyl chain (as in U-73122) may limit its potency as a phospholipase C inhibitor .

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione (CAS No. 338399-20-5) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews its synthesis, biological activity, and relevant research findings.

  • Molecular Formula: C₁₂H₇ClF₃N₅O₂
  • Molecular Weight: 345.66 g/mol
  • Structural Characteristics: The compound features a pyrrole core substituted with a chlorinated pyridine and trifluoromethyl group, which significantly influences its biological interactions.

Antitumor Activity

Research indicates that compounds structurally related to 1H-pyrrole-2,5-dione derivatives exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including colon cancer cells such as HCT-116 and SW-620. The mechanism of action is believed to involve the inhibition of tyrosine kinases, which are critical in signaling pathways that promote cell proliferation and survival .

Case Study:
In a study by Dubinina et al. (2007), a similar compound demonstrated growth inhibition in colon cancer cell lines with a GI50 value of approximately 1.0×1081.0\times 10^{-8} M. This suggests that modifications in the side chains of the pyrrole derivatives can enhance their efficacy as potential anticancer agents .

The biological activity is largely attributed to the compound's ability to interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Molecular docking studies have shown that these complexes are stable and suggest a potential for therapeutic application in targeted cancer therapies .

Pharmacological Properties

  • Antioxidant Activity: Some derivatives have also been noted for their antioxidant properties, which may contribute to their overall therapeutic profile by mitigating oxidative stress in cells .
  • Anti-inflammatory Activity: Compounds related to 1H-pyrrole-2,5-dione have been shown to inhibit pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs), indicating potential use in inflammatory diseases .
  • Toxicity Studies: Toxicity assessments indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, higher doses can lead to reduced cell viability, necessitating careful dosage considerations in therapeutic applications .

Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
Dubinina et al. (2007)AntitumorInhibition of colon cancer cell lines with GI50 ~ 1.0×1081.0\times 10^{-8} M
Garmanchuk et al. (2013)AntioxidantDemonstrated antioxidant properties alongside low toxicity
Kuznietsova et al. (2016)Anti-inflammatoryInhibition of IL-6 and TNF-α production in PBMCs

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